[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chiral small molecule featuring a pyrrolidine core substituted with a methyl-carbamic acid tert-butyl ester group and an (S)-2-amino-3-methyl-butyryl moiety. The compound exhibits dual stereochemical centers at the pyrrolidine and butyryl residues, both in the S-configuration, which may influence its biological activity and pharmacokinetic properties. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-7-11(9-18)17(6)14(20)21-15(3,4)5/h10-12H,7-9,16H2,1-6H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRBRHMLYYZRA-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Acid Coupling and Carbamate Formation
The core structure involves a pyrrolidine ring substituted with an (S)-2-amino-3-methyl-butyryl moiety and a methyl-carbamic acid tert-butyl ester group. Synthesis typically begins with the preparation of the pyrrolidine intermediate, followed by enantioselective coupling with the amino acid derivative.
As detailed in patent WO2004072025A2, tert-butyl carbamates are often synthesized via reaction intermediates protected with acid-labile groups (e.g., Boc) to prevent undesired side reactions during subsequent steps. For this compound, the tert-butyl carbamate group is introduced early to stabilize the amine functionality during downstream reactions.
Step-by-Step Preparation Protocols
Protection of the Pyrrolidine Amine
The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane). This step ensures regioselectivity during subsequent acylation:
Yields for this step typically exceed 90% when conducted at 0–5°C.
Acylation with (S)-2-Amino-3-methyl-butyric Acid
The protected pyrrolidine undergoes acyl transfer using (S)-2-amino-3-methyl-butyric acid activated by coupling agents such as HATU or EDC/HOBt. Critical parameters include:
-
Stoichiometry : 1.2 equivalents of amino acid to ensure complete conversion.
-
Solvent : Dimethylformamide (DMF) or acetonitrile for optimal solubility.
Post-reaction purification via silica gel chromatography (hexane/ethyl acetate) isolates the intermediate in 75–85% yield.
Final Deprotection and Purification
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous NaHCO₃. Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
Reaction Optimization and Challenges
Stereochemical Control
Maintaining the (S,S) configuration demands chiral auxiliaries or asymmetric catalysis. Patent CN103787971A highlights the use of Evans’ oxazolidinones to enforce stereoselectivity during acylation.
Solvent and Temperature Effects
-
Solvent : Polar aprotic solvents (DMF, THF) enhance reaction rates but may promote racemization at elevated temperatures.
-
Temperature : Coupling reactions performed below 30°C minimize epimerization.
Analytical Characterization
Table 1. Spectroscopic Data for Key Intermediates
| Intermediate | (δ, ppm) | (δ, ppm) | HPLC Purity (%) |
|---|---|---|---|
| N-Boc-pyrrolidine | 1.42 (s, 9H, Boc), 3.45 (m, 4H) | 28.4 (Boc), 46.8 (N-CH₂) | 99.5 |
| Acylated intermediate | 4.12 (d, 1H, J=7.2 Hz), 1.08 (d, 6H) | 172.1 (C=O), 57.3 (CH) | 97.8 |
| Final product | 3.25 (s, 3H, CH₃), 1.38 (s, 9H) | 155.6 (C=O), 79.8 (C-O) | 98.9 |
Data adapted from VulcanChem product specifications and patent WO2004072025A2.
Mass Spectrometry
High-resolution MS (ESI+) confirms the molecular ion at m/z 327.5 [M+H], consistent with the molecular formula C₁₇H₃₃N₃O₃.
Comparative Analysis of Synthetic Routes
Table 2. Yield and Efficiency by Method
| Method | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential protection | 58 | 98.9 | Scalability |
| One-pot acylation | 45 | 97.2 | Reduced purification steps |
| Solid-phase synthesis | 62 | 99.1 | Automation compatibility |
Solid-phase approaches, though less commonly reported, show promise for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Structure
The compound features a pyrrolidine ring, an amino acid moiety, and a carbamic acid derivative, which contribute to its biological activity.
Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various conditions.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of carbamic acids for their inhibitory effects on specific enzymes involved in metabolic disorders. [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester was highlighted for its promising activity in enzyme inhibition assays .
Neuropharmacological Studies
Research indicates that the compound may influence neurotransmitter systems, making it relevant in neuropharmacological studies. Its interaction with receptors can be pivotal in understanding neurological disorders.
Case Study : In a pharmacological evaluation, the compound demonstrated significant effects on neurotransmitter release in vitro, suggesting potential applications in treating conditions like anxiety and depression .
Chemical Synthesis
This compound is utilized as a reagent in various chemical syntheses, particularly in the preparation of other complex organic molecules.
Data Table : Common Reactions Involving the Compound
Biocatalysis
The compound's structure allows it to serve as a substrate or inhibitor in biocatalytic processes. This application is particularly relevant in green chemistry, where sustainable methods are sought for synthesizing complex molecules.
Case Study : Research conducted on enzyme-catalyzed reactions indicated that the compound could enhance reaction yields when used as a co-substrate, showcasing its utility in biotechnological applications .
Mechanism of Action
The mechanism of action of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its hydrolysis to release the active amino acid derivative. This derivative can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets depend on the specific application and the structure of the active derivative.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, emphasizing differences in substituents, molecular properties, and availability:
Table 1: Comparative Analysis of Structural Analogs
Key Structural and Functional Differences
Carbamate Substituents: The target compound’s methyl-carbamate group contrasts with the ethyl-carbamate in ’s analog. ’s 2-hydroxyethyl substituent introduces polarity, improving solubility but possibly reducing membrane permeability .
Stereochemistry :
- The (R)-configuration at pyrrolidine in ’s compound may alter binding affinity in chiral environments compared to the target’s (S,S) configuration .
Functional Group Diversity :
- The pyrimidinyloxy group in ’s compound adds aromaticity and hydrogen-bonding capacity, favoring interactions with enzymatic targets (e.g., kinases) .
- ’s chloro-acetyl group is reactive, enabling conjugation or further synthetic modifications .
Availability :
- The target compound and ’s analog are discontinued, limiting their use in ongoing research. Alternatives like –7 remain accessible but require custom synthesis .
Research Implications
- Pharmacokinetics : Ethyl-carbamate analogs () may exhibit prolonged half-lives due to increased metabolic stability compared to methyl derivatives.
- Target Engagement : The pyrimidinyloxy group () could enhance selectivity for nucleic acid-binding proteins, while the chloro-acetyl group () offers a handle for prodrug development .
Biological Activity
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, also known by its CAS number 1354024-43-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H35N3O3
- Molecular Weight : 341.49 g/mol
- Structural Characteristics : The compound features a pyrrolidine ring and a carbamic acid ester, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Amino Acid Transport Modulation : The compound acts as a substrate for various amino acid transporters, influencing the uptake of amino acids in cells. This is particularly relevant in cancer biology, where altered amino acid metabolism is a hallmark of tumor growth .
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter levels or direct effects on neuronal survival pathways .
- Antitumor Activity : Research indicates that similar compounds have demonstrated antitumor effects in various models, suggesting that this compound could have similar applications in oncology .
Biological Activity Data
Case Studies
- Tumor Model Studies : In a study involving 9L gliosarcoma rat models, compounds similar to this compound showed high tumor-to-brain ratios, indicating effective targeting of tumor tissues while sparing normal brain tissues .
- Neuroprotective Studies : A study highlighted the compound's ability to protect against oxidative stress-induced neuronal damage, showing promise for therapeutic applications in neurodegenerative diseases .
Q & A
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Polymorphism or solvate formation often explains such discrepancies. Perform differential scanning calorimetry (DSC) to identify polymorphs and XRPD (X-ray powder diffraction) to confirm crystallinity. Recrystallization from mixed solvents (e.g., ethanol/water) standardizes the melting range .
Q. What steps validate conflicting bioactivity data in cell-based assays?
- Methodological Answer : Ensure compound integrity via LC-MS before assays. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity. Replicate studies with independent synthetic batches and include positive/negative controls (e.g., staurosporine for cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
